molecular formula C12H14N2O2 B11460776 N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine

N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B11460776
M. Wt: 218.25 g/mol
InChI Key: RMGIKRSEGHAEEZ-UHFFFAOYSA-N
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Description

[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyridine ring through a methylene and ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 2-(pyridin-2-yloxy)ethylamine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE lies in its combination of the furan and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C12H14N2O2/c1-2-6-14-12(5-1)16-9-7-13-10-11-4-3-8-15-11/h1-6,8,13H,7,9-10H2

InChI Key

RMGIKRSEGHAEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=CO2

Origin of Product

United States

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